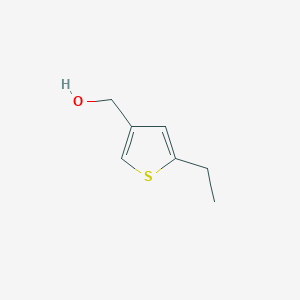

(5-Ethylthiophen-3-yl)methanol

Descripción general

Descripción

“(5-Ethylthiophen-3-yl)methanol” is a chemical compound with the molecular formula C7H10OS12. It is related to methanol, which is a widely used basic raw material3. However, specific details about “(5-Ethylthiophen-3-yl)methanol” are not readily available14.

Synthesis Analysis

The synthesis of methanol-related compounds often involves processes such as electrolysis and the use of catalysts5. However, specific synthesis methods for “(5-Ethylthiophen-3-yl)methanol” are not explicitly mentioned in the available sources.

Molecular Structure Analysis

The molecular structure of “(5-Ethylthiophen-3-yl)methanol” is not explicitly described in the available sources. However, it is related to methanol, which is a simple molecule with one carbon atom, four hydrogen atoms, and one oxygen atom6.Chemical Reactions Analysis

The chemical reactions involving methanol and related compounds have been extensively studied78. However, specific reactions involving “(5-Ethylthiophen-3-yl)methanol” are not detailed in the available sources.

Physical And Chemical Properties Analysis

The physical and chemical properties of methanol and related compounds have been well-studied36910. However, specific properties of “(5-Ethylthiophen-3-yl)methanol” are not detailed in the available sources.Aplicaciones Científicas De Investigación

Catalysis and Reaction Mechanisms

- Studies have explored the conversion of methanol to hydrocarbons over zeolite catalysts, such as H-ZSM-5, highlighting the mechanisms of olefin formation and the impact of catalyst deactivation. The research underscores the role of specific organic intermediates in catalytic cycles, contributing to our understanding of methanol-to-alkene catalysis (Bjørgen et al., 2007), (Svelle et al., 2006).

Materials Science

- Research into the synthesis and properties of novel methanofullerenes, incorporating thiophene derivatives, for photovoltaic cells has been conducted. These studies aim at developing new acceptors for organic photovoltaic cells with improved performance, indicating the potential of thiophene derivatives in enhancing solar cell efficiencies (Moriwaki et al., 2010).

Organic Synthesis

- Investigations have been made into the photoswitching behavior of diarylethene derivatives, which undergo substitution reactions with alcohols at room temperature. This research provides insights into the design of photoresponsive materials for various applications, including optical storage and switches (Kobatake et al., 2011).

Polymer Science

- A study on the synthesis, characterization, and self-assembly of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) (PEDTMSHA) highlights the development of self-assembled monolayers (SAMs) and conducting polymer films. Such materials are of interest for their electrochemical properties and potential applications in electronic devices (Su et al., 2010).

Catalytic Applications

- The use of polymer-supported systems for catalytic reactions has been explored, demonstrating the potential of poly(3,4-ethylenedioxythiophene) in immobilizing metal particle catalysts for hydrogenation and electro-oxidation reactions. This research points to innovative approaches in catalysis, offering insights into the design of new catalytic materials (Sivakumar & Phani, 2011).

Safety And Hazards

Methanol and related compounds can be hazardous. They are flammable and can be toxic if ingested, inhaled, or absorbed through the skin111213. However, specific safety and hazard information for “(5-Ethylthiophen-3-yl)methanol” is not available in the sources.

Direcciones Futuras

The future of methanol and related compounds lies in their potential uses as alternative energy sources and as feedstocks for various chemical reactions141516. However, specific future directions for “(5-Ethylthiophen-3-yl)methanol” are not detailed in the available sources.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of “(5-Ethylthiophen-3-yl)methanol”. For a more comprehensive analysis, further research and expert consultation may be required.

Propiedades

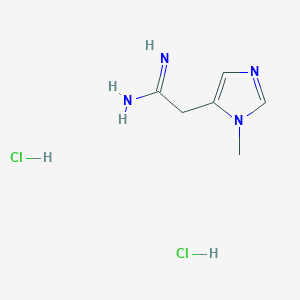

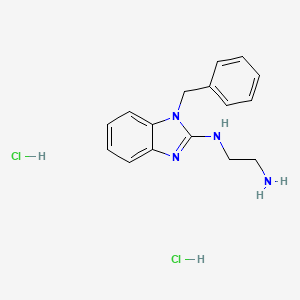

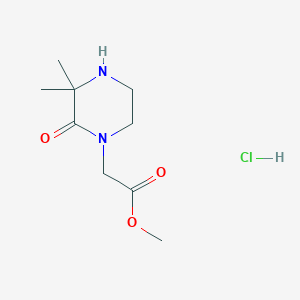

IUPAC Name |

(5-ethylthiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-7-3-6(4-8)5-9-7/h3,5,8H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMNWYRAASUWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethylthiophen-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

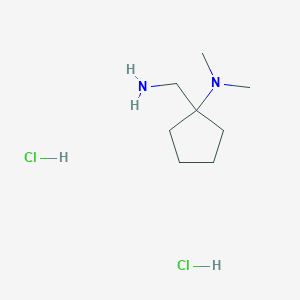

![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1486269.png)

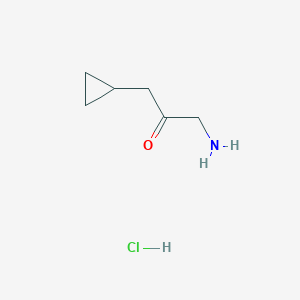

![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)